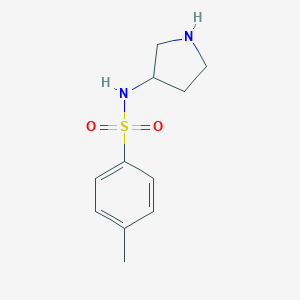
Benzyl (5-bromothiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-bromothiazol-2-yl)carbamate is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Benzyl (5-bromothiazol-2-yl)carbamate has been studied for its potential applications in various fields. One of the most promising applications is in cancer research. Studies have shown that Benzyl (5-bromothiazol-2-yl)carbamate has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Mécanisme D'action
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Benzyl (5-bromothiazol-2-yl)carbamate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyl (5-bromothiazol-2-yl)carbamate in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Benzyl (5-bromothiazol-2-yl)carbamate. One area of interest is in developing more efficient synthesis methods to increase the yield and purity of the product. Another area of interest is in studying its potential use as a fluorescent probe for imaging cancer cells. Further studies are also needed to fully understand its mechanism of action and to explore its potential use in other fields such as anti-inflammatory therapy.
Méthodes De Synthèse
Benzyl (5-bromothiazol-2-yl)carbamate can be synthesized by reacting 5-bromothiazole-2-carbonyl chloride with benzylamine. The reaction takes place in the presence of a base such as triethylamine. The yield of the reaction is around 70% and the purity of the product can be increased by recrystallization.
Propriétés
Numéro CAS |
175592-55-9 |
|---|---|
Nom du produit |
Benzyl (5-bromothiazol-2-yl)carbamate |
Formule moléculaire |
C11H9BrN2O2S |
Poids moléculaire |
313.17 g/mol |
Nom IUPAC |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
Clé InChI |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Synonymes |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



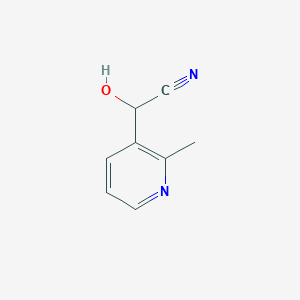

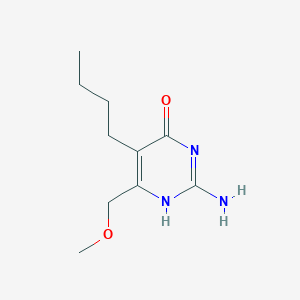


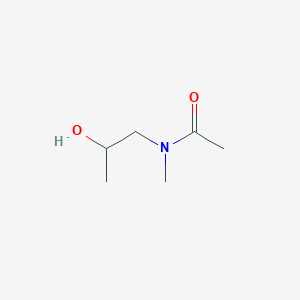
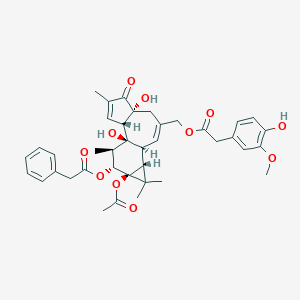
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
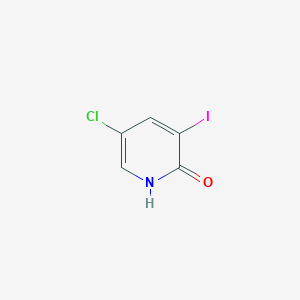
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
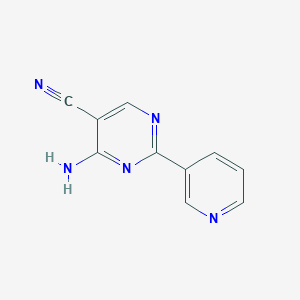
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
